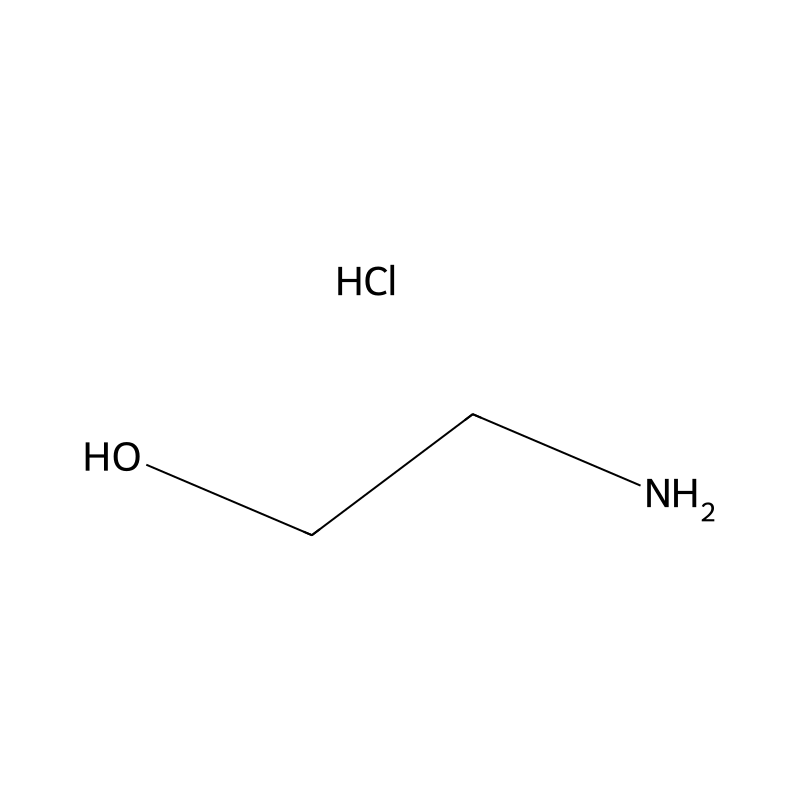

2-Aminoethanol hydrochloride

C2H8ClNO

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C2H8ClNO

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Buffering Agent:

One primary application of 2-Aminoethanol hydrochloride lies in its ability to act as a buffer. Buffers are solutions that help maintain a specific pH level in a solution. 2-Aminoethanol hydrochloride functions effectively in the physiological pH range (around 7.4). This makes it valuable for biological research, particularly when studying enzymes, proteins, and other biomolecules that are sensitive to pH fluctuations.

Source

Precursor for Chemical Synthesis:

-Aminoethanol hydrochloride serves as a starting material for the synthesis of various other chemicals. These include:

- Ethanolamines: These are a class of organic compounds with various industrial applications, such as in detergents, cosmetics, and pharmaceuticals.

- Herbicides: Some herbicides incorporate ethanolamine derivatives in their structure.

- Ion exchange resins: These are used in various separation processes, and some utilize ethanolamine moieties.

Source

PubChem. (n.d.). 2-Aminoethanol hydrochloride [CID=74819]. National Institutes of Health.

2-Aminoethanol hydrochloride, also known as ethanolamine hydrochloride, is a chemical compound with the molecular formula and a molecular weight of approximately 97.54 g/mol. It appears as a white to almost white crystalline powder and is highly soluble in water. This compound is the hydrochloride salt of ethanolamine, a bifunctional molecule that contains both an amine and an alcohol functional group. Ethanolamine itself is a viscous liquid with an ammonia-like odor and is miscible with various organic solvents .

The mechanism of action of 2-aminoethanol hydrochloride depends on the specific application. Here are two potential mechanisms:

- Buffering: Due to its amphoteric nature, 2-aminoethanol hydrochloride can act as a buffer to maintain a stable pH in a solution. In acidic environments, it accepts protons, and in basic environments, it donates protons [].

- Precursor for other molecules: 2-aminoethanol hydrochloride can be used as a starting material for the synthesis of various other compounds, such as soaps, detergents, and pharmaceuticals [].

2-Aminoethanol hydrochloride can be irritating to the skin, eyes, and respiratory system. Exposure can cause symptoms like burning, itching, coughing, and difficulty breathing. It is also a mild fire hazard.

Here are some safety precautions to consider when handling 2-aminoethanol hydrochloride:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling the compound.

- Work in a well-ventilated area.

- Avoid contact with skin, eyes, and clothing.

- Wash hands thoroughly after handling the compound.

- Store the compound in a cool, dry place away from heat and incompatible chemicals.

- Formation of Carbamate: When 2-aminoethanol reacts with carbon dioxide, it can form a carbamate salt through the intermediacy of carbonic acid. This reaction is reversible, allowing for the regeneration of ethanolamine and carbon dioxide upon heating .

- Acid-Base Reactions: As a basic compound, 2-aminoethanol hydrochloride can react with acids to form salts, and it can also participate in nucleophilic substitution reactions due to the presence of the amino group.

Ethanolamine and its derivatives exhibit significant biological activity. They are involved in various physiological processes, including:

- Cell Membrane Formation: Ethanolamine is a precursor to phospholipids, which are critical components of cell membranes.

- Modulation of Physiological Processes: Ethanolamine derivatives such as N-acylethanolamines play roles in modulating processes like seed germination and plant-pathogen interactions .

- Potential Neuroprotective Effects: Some studies suggest that ethanolamine may have neuroprotective properties, although more research is needed to fully understand its mechanisms .

The synthesis of 2-aminoethanol hydrochloride typically involves:

- Direct Reaction: Ethylene oxide can be treated with aqueous ammonia to produce ethanolamine. The subsequent addition of hydrochloric acid yields 2-aminoethanol hydrochloride .

- Alternative Methods: Other methods include the reaction of nitromethane with formaldehyde under alkaline conditions, leading to the formation of ethanolamine .

2-Aminoethanol hydrochloride has several important applications across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs and as a buffering agent in pharmaceutical formulations .

- Industrial Uses: Commonly used in gas scrubbing processes to remove acidic gases like carbon dioxide from industrial emissions .

- Agriculture: It is utilized in agricultural formulations, particularly as a growth regulator and herbicide adjuvant.

- Cosmetics: Employed as a pH regulator in cosmetic products due to its buffering capabilities .

Research on interaction studies involving 2-aminoethanol hydrochloride has focused on its effects on biological systems:

- Enzyme Interactions: As a buffering agent, it stabilizes pH levels critical for enzymatic reactions, enhancing the solubility of proteins and other biomolecules .

- Toxicity Studies: Some studies indicate potential toxicity at high concentrations, necessitating careful handling due to skin and eye irritation risks .

Several compounds share structural similarities with 2-aminoethanol hydrochloride. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Ethanolamine | Bifunctional; used in surfactants and pharmaceuticals. | |

| Diethanolamine | Used in corrosion inhibitors; has two amine groups. | |

| Triethanolamine | Contains three amine groups; used as emulsifiers. | |

| 2-Hydroxyethylammonium Chloride | Similar structure; often used interchangeably with ethanolamine hydrochloride. |

Uniqueness

The uniqueness of 2-aminoethanol hydrochloride lies in its specific role as a salt form that enhances solubility and stability in various applications compared to its free base form (ethanolamine). Its ability to act as both an amine and an alcohol makes it versatile for multiple

Physical Description

Deliquescent solid; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Sequence

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 7 of 203 companies. For more detailed information, please visit ECHA C&L website;

Of the 11 notification(s) provided by 196 of 203 companies with hazard statement code(s):;

H290 (10.71%): May be corrosive to metals [Warning Corrosive to Metals];

H302 (10.2%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (10.2%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (10.2%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (89.8%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (10.2%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (89.8%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (10.2%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (99.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (10.2%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

9007-33-4

Wikipedia

Use Classification

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing

Ethanol, 2-amino-, hydrochloride (1:1): ACTIVE